N-(4-Bromophenyl)methacrylamide

Description

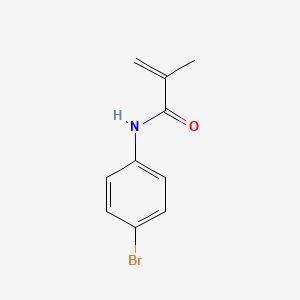

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCQGECCJKYUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599967 | |

| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7600-35-3 | |

| Record name | N-(4-Bromophenyl)-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(4-Bromophenyl)methacrylamide from 4-Bromoaniline

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of N-(4-Bromophenyl)methacrylamide, a valuable monomer in polymer science and a potential building block in medicinal chemistry. The synthesis is achieved through the acylation of 4-bromoaniline with methacryloyl chloride. This document details the underlying reaction mechanism, provides a robust, field-tested experimental protocol, outlines critical safety considerations, and presents a full suite of analytical techniques for product characterization and validation. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Theoretical Foundation: The Chemistry of N-Acylation

The synthesis of N-(4-Bromophenyl)methacrylamide from 4-bromoaniline and methacryloyl chloride is a classic example of nucleophilic acyl substitution. This specific transformation is often conducted under conditions analogous to the Schotten-Baumann reaction, which facilitates the formation of amides from amines and acid chlorides.[1][2]

Reaction Principle and Mechanism

The core of the reaction involves the nucleophilic attack of the primary amine (4-bromoaniline) on the electrophilic carbonyl carbon of the acid chloride (methacryloyl chloride).[3][4] The reaction proceeds via a tetrahedral intermediate. A base, typically a tertiary amine like triethylamine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Neutralizing the HCl is essential because its accumulation would protonate the unreacted 4-bromoaniline, forming an unreactive ammonium salt and thereby halting the reaction.[1][5]

The mechanism can be visualized as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline attacks the carbonyl carbon of methacryloyl chloride.

-

Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Leaving Group Departure: The carbonyl double bond reforms, expelling the chloride ion as a leaving group.

-

Deprotonation: The added base (triethylamine) removes the proton from the nitrogen atom, yielding the final amide product, N-(4-Bromophenyl)methacrylamide, and triethylammonium chloride.

Caption: Figure 1: Reaction Mechanism of N-(4-Bromophenyl)methacrylamide Synthesis.

Critical Parameters

-

Temperature: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to control the reaction rate, minimize side reactions, and prevent the thermally induced auto-polymerization of the methacryloyl chloride reactant and the final product.[6][7][8]

-

Stoichiometry: A slight molar excess of methacryloyl chloride (e.g., 1.1 equivalents) is often used to ensure complete consumption of the 4-bromoaniline.[8] The base should be present in at least a 1:1 molar ratio to the acid chloride to neutralize all generated HCl.

-

Solvent: An aprotic solvent that can dissolve the reactants but does not participate in the reaction, such as 1,4-dioxane, ethyl methyl ketone, or dichloromethane, is ideal.[9][10] The solvent must be anhydrous to prevent hydrolysis of the highly reactive methacryloyl chloride.[11]

Experimental Protocol: Synthesis and Purification

This section provides a detailed, step-by-step methodology for the synthesis, workup, and purification of N-(4-Bromophenyl)methacrylamide.

Reagent and Materials Data

A summary of the essential properties and safety considerations for all chemicals is provided below.

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |

| 4-Bromoaniline | C₆H₆BrN | 172.02 | 60 - 64 | 230 - 250 | Toxic, Skin/Eye Irritant, Organ Damage[12][13] |

| Methacryloyl Chloride | C₄H₅ClO | 104.53 | - | 95 - 96 | Flammable, Corrosive, Toxic, Lachrymator[14] |

| Triethylamine | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive, Toxic |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 11.8 | 101 | Flammable, Irritant, Suspected Carcinogen |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Ventilation: This procedure must be performed in a certified chemical fume hood due to the toxicity and volatility of the reagents and solvent.[15][16]

-

Handling: 4-Bromoaniline is a toxic solid.[12] Methacryloyl chloride is extremely corrosive and a lachrymator; handle with extreme care.[14] Both reagents are air and light-sensitive.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

This protocol is adapted from methodologies reported in the literature.[6][7][9]

-

Reactor Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to maintain anhydrous conditions.

-

Reagent Preparation: In the flask, dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous 1,4-dioxane.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with constant stirring.

-

Addition of Acyl Chloride: Dissolve methacryloyl chloride (1.1 eq) in a small amount of anhydrous 1,4-dioxane and add it to the dropping funnel. Add the methacryloyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 2-3 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of cold 1,4-dioxane.

-

Precipitation: Pour the filtrate slowly into a beaker containing a large excess of a cold methanol-water (1:1) mixture or cold n-hexane with vigorous stirring.[9] The product, N-(4-Bromophenyl)methacrylamide, will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold methanol to remove impurities.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Methacryloyl chloride | C4H5ClO | CID 13528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Bromophenyl)methacrylamide

This guide provides a comprehensive overview of the physicochemical properties of N-(4-Bromophenyl)methacrylamide, a versatile monomer with significant potential in polymer science and emerging applications in drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth technical details, validated experimental protocols, and insights into its practical applications.

Introduction: The Scientific Merit of N-(4-Bromophenyl)methacrylamide

N-(4-Bromophenyl)methacrylamide, often abbreviated as BrPMAAm, is a substituted acrylamide monomer. The presence of a bromophenyl group and a methacrylamide functionality imparts unique properties to this molecule, making it a valuable building block for the synthesis of functional polymers. The methacrylamide group provides a polymerizable vinyl unit, while the bromophenyl moiety influences the polymer's refractive index, thermal stability, and potential for post-polymerization modification.

Recent advancements in chemical biology and drug discovery have highlighted the utility of acrylamide-containing small molecules as covalent modifiers of proteins. The electrophilic nature of the acrylamide warhead allows for targeted engagement of nucleophilic residues, such as cysteine, on protein surfaces. This has led to the development of highly selective and potent therapeutic agents. While BrPMAAm has been primarily explored in the context of polymer chemistry, its structural motifs suggest a latent potential for applications in medicinal chemistry, particularly in the design of covalent inhibitors and chemoproteomic probes.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of N-(4-Bromophenyl)methacrylamide is paramount for its effective utilization in research and development. The following table summarizes its key properties, compiled from experimental data and predictive models.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.1 g/mol | [1] |

| CAS Number | 7600-35-3 | [1] |

| Boiling Point (Predicted) | 365.8 ± 34.0 °C | [2] |

| Density (Predicted) | 1.441 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 12.89 ± 0.70 | [2] |

| Storage Temperature | Room temperature | [1][2] |

Solubility Profile:

N-(4-Bromophenyl)methacrylamide exhibits solubility in a range of common organic solvents, a critical factor for its use in synthesis and polymerization reactions. Experimental observations indicate that its polymers are soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[3] They are, however, insoluble in n-hexane.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of N-(4-Bromophenyl)methacrylamide is reliably achieved through the acylation of 4-bromoaniline with methacryloyl chloride.[3][4][5] The following protocol provides a detailed, step-by-step methodology for its preparation and purification.

Experimental Protocol: Synthesis of N-(4-Bromophenyl)methacrylamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as ethyl methyl ketone[6] or tetrahydrofuran.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution to act as a hydrogen chloride scavenger.[3][4][5]

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.[3][4][5]

-

Acylation: Add methacryloyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction to stir at 0-5 °C for 2-3 hours, then let it warm to room temperature and continue stirring overnight.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-Bromophenyl)methacrylamide.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, FTIR, and mass spectrometry.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of N-(4-Bromophenyl)methacrylamide.

Spectral Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is essential for confirming the chemical structure and purity of N-(4-Bromophenyl)methacrylamide. The following data provides a reference for its characteristic spectral features.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of N-(4-Bromophenyl)methacrylamide exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

N-H stretch: ~3300 cm⁻¹

-

C=O stretch (Amide I): ~1660 cm⁻¹

-

N-H bend (Amide II): ~1540 cm⁻¹

-

C=C stretch: ~1620 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aromatic C=C stretch: ~1600, 1490 cm⁻¹

-

C-Br stretch: ~600-500 cm⁻¹

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H-NMR (in CDCl₃): [4]

-

δ 9.6 ppm (s, 1H): Amide N-H proton.

-

δ 7.8 ppm (d, 2H): Aromatic protons ortho to the amide group.

-

δ 7.3 ppm (d, 2H): Aromatic protons ortho to the bromine atom.

-

δ 5.8 ppm (s, 1H): Vinylic proton.

-

δ 5.3 ppm (s, 1H): Vinylic proton.

-

δ 2.0 ppm (s, 3H): Methyl protons.

¹³C-NMR (in CDCl₃): [4]

-

δ 168.2 ppm: Amide carbonyl carbon.

-

δ 142.4, 138.1, 135.0, 126.0, 118.2 ppm: Aromatic and vinylic carbons.

-

δ 18.12 ppm: Methyl carbon.

Diagram of the ¹H-NMR Interpretation Workflow:

Caption: Logic flow for interpreting ¹H-NMR spectral data.

Applications in Polymer Chemistry and Drug Development

5.1. A Versatile Monomer for Functional Polymers

N-(4-Bromophenyl)methacrylamide has been successfully copolymerized with various monomers, including glycidyl methacrylate,[3] n-butyl methacrylate,[7] 2-acrylamido-2-methyl-1-propanesulfonic acid,[4] and 2-hydroxyethyl methacrylate,[8] to produce a range of functional copolymers. The incorporation of BrPMAAm units into polymer chains can significantly enhance their thermal stability.[7] The bromine atom also provides a reactive handle for post-polymerization modifications, allowing for the introduction of other functional groups.

5.2. Emerging Potential in Covalent Drug Discovery

The acrylamide moiety is a well-established "warhead" in the design of covalent inhibitors that target cysteine residues in proteins.[9] While N-(4-Bromophenyl)methacrylamide itself has not been extensively explored in this context, the closely related compound, N-(4-Bromophenyl)-N-phenylacrylamide, has been utilized as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies.[10] This suggests that BrPMAAm could serve as a valuable scaffold or fragment in the development of novel covalent therapeutics.

The general principle of covalent fragment-based ligand discovery involves screening a library of small, electrophilic molecules against a protein of interest to identify fragments that form a covalent bond with a specific amino acid residue.[11] This approach can be particularly effective for targeting proteins that have been traditionally considered "undruggable."[10]

Diagram of Covalent Fragment Screening Logic:

Caption: Conceptual workflow of covalent fragment-based drug discovery.

Safety and Handling

Conclusion

N-(4-Bromophenyl)methacrylamide is a valuable chemical entity with established utility in polymer science and significant, albeit underexplored, potential in the field of drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the reactive nature of its acrylamide group make it an attractive building block for a variety of applications. This guide provides a solid foundation of technical information to enable researchers to confidently and safely utilize this compound in their scientific endeavors.

References

-

Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. Available at: [Link]

-

Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. Available at: [Link]

-

Science-Chemical Encyclopedia. (2019). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. lookchem.com. Available at: [Link]

-

ResearchGate. (n.d.). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. Available at: [Link]

-

Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. Available at: [Link]

-

PubMed Central. (2021). Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease. Available at: [Link]

-

Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. Available at: [Link]

-

Practical Fragments. (2019). Characterizing and screening commercially available irreversible covalent fragments. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and reactivity ratios of poly N-(p-bromophenyl)-2-methacrylamide-Co-N-vinyl-2-pyrrolidone. Available at: [Link]

-

Soykan, C., et al. (n.d.). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Available at: [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Available at: [Link]

-

KJ Chemicals Corporation. (n.d.). DMAPAA™-MHQ(N-(3-(Dimethylamino)propyl)acrylamide). Available at: [Link]

-

PubChem. (n.d.). 4'-Bromoacetanilide. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. N-(4-BROMOPHENYL)METHACRYLAMIDE CAS#: 7600-35-3 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acrylamide fragment inhibitors that induce unprecedented conformational distortions in enterovirus 71 3C and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-(4-Bromophenyl)-N-phenylacrylamide = 95 1956368-15-2 [sigmaaldrich.com]

- 11. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

N-(4-Bromophenyl)methacrylamide CAS number 7600-35-3

An In-Depth Technical Guide to N-(4-Bromophenyl)methacrylamide (CAS 7600-35-3): Synthesis, Polymer Chemistry, and Potential in Covalent Ligand Discovery

Introduction

N-(4-Bromophenyl)methacrylamide, CAS Number 7600-35-3, is a substituted acrylamide monomer that serves as a versatile building block in both polymer science and medicinal chemistry. While its primary documented use lies in the synthesis of functional copolymers, the inherent reactivity of its methacrylamide moiety presents significant potential for the development of targeted covalent inhibitors in drug discovery. The presence of a bromine atom on the phenyl ring further enhances its utility, offering a site for subsequent chemical modifications such as cross-coupling reactions.

This guide provides a comprehensive technical overview of N-(4-Bromophenyl)methacrylamide for researchers, scientists, and drug development professionals. It details its physicochemical properties, provides a robust synthesis protocol, explores its applications in polymer chemistry, and critically evaluates its potential as a reactive fragment for creating covalent chemical probes and therapeutics.

Physicochemical Properties and Characterization

N-(4-Bromophenyl)methacrylamide is a solid at room temperature, and its core properties are summarized below.[1] Characterization is typically achieved through standard spectroscopic techniques, with spectral data often reported in the context of its polymeric forms.[2][3]

| Property | Value | Source |

| CAS Number | 7600-35-3 | |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.1 g/mol | [1] |

| Physical State | Powder, Crystals, or Solid | |

| Melting Point | 106 - 110 °C | |

| Boiling Point | 365.8 ± 34.0 °C (Predicted) | [1] |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature or 2-8 °C | [1][4] |

Spectroscopic Data Highlights (from copolymer studies):

-

¹H-NMR: Key signals include resonances for the amide proton (NH), aromatic protons, vinyl protons of the methacrylamide group, and the methyl protons.[3]

-

¹³C-NMR: Characteristic peaks correspond to the carbonyl carbon of the amide, the vinyl carbons, the aromatic carbons (including the carbon bonded to bromine), and the α-methyl carbon.[3]

-

FTIR: Important vibrational bands include the N-H stretching, C=O stretching of the amide, and C-Br stretching.[2][5]

Synthesis and Purification

The synthesis of N-(4-Bromophenyl)methacrylamide is a straightforward and well-documented nucleophilic acyl substitution reaction.[2][3][6] The process involves the reaction of 4-bromoaniline with methacryloyl chloride.

Caption: Synthesis of N-(4-Bromophenyl)methacrylamide.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes N-(4-Bromophenyl)methacrylamide (BrPMAAm) based on established literature methods.[2][3][6]

Materials:

-

4-Bromoaniline

-

Methacryloyl chloride

-

Triethylamine (NR₃), distilled

-

1,4-Dioxane (or other suitable inert solvent)

-

Methanol-water mixture (1:1) for precipitation

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, dissolve 4-bromoaniline in 1,4-dioxane.

-

Addition of Base: Add an equimolar amount of triethylamine to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Cooling: Cool the reaction mixture to a temperature range of 0–5 °C using an ice bath. This is critical to control the exothermic reaction and prevent unwanted side reactions.

-

Addition of Acyl Chloride: Slowly add an equimolar amount of methacryloyl chloride dropwise from the dropping funnel to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction to proceed at 0–5 °C for several hours until completion (monitoring by TLC is recommended).

-

Work-up: The triethylammonium chloride salt will precipitate out of the solution. Filter the salt from the reaction mixture.

-

Precipitation: Pour the filtrate into an excess of a cold methanol-water (1:1) mixture to precipitate the crude N-(4-Bromophenyl)methacrylamide product.

-

Purification: Collect the precipitate by filtration. Further purify the product by reprecipitation from a 1,4-dioxane solution into the methanol-water mixture.

-

Drying: Dry the final product under vacuum at 40 °C for 24 hours.

-

Characterization: Confirm the identity and purity of the synthesized compound using FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Core Application in Polymer Science

N-(4-Bromophenyl)methacrylamide is primarily utilized as a monomer in free-radical polymerization to create copolymers with tailored properties. Its incorporation into a polymer backbone can influence thermal stability, reactivity, and other functional characteristics.

The monomer has been successfully copolymerized with several commercially important monomers using 2,2′-azobisisobutyronitrile (AIBN) as a thermal initiator.[2][3][5][7]

| Comonomer (M₂) | Polymerization Solvent | Key Findings | Reference |

| Glycidyl Methacrylate (GMA) | 1,4-Dioxane | Resulting copolymers showed high thermal stability. | [2][8] |

| 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) | Dimethylformamide (DMF) | Copolymers exhibited antimicrobial effects against various bacteria and yeast. | [3] |

| n-Butyl Methacrylate (n-BMA) | 1,4-Dioxane | Thermal stability of the copolymer increased with higher BrPMAAm content. | [5][9] |

| 2-Hydroxyethyl Methacrylate (HEMA) | 1,4-Dioxane | The resulting polymers were tested for their antimicrobial properties. | [7] |

Understanding the monomer reactivity ratios (r₁ for BrPMAAm, r₂ for the comonomer) is crucial as it allows researchers to predict the composition of the resulting copolymer based on the initial monomer feed ratio.[2]

Relevance and Potential in Drug Discovery and Chemical Biology

The true potential for drug development professionals lies in the electrophilic nature of the methacrylamide functional group. Acrylamides are well-established "warheads" for targeted covalent inhibitors, which form a permanent bond with a nucleophilic amino acid residue, typically cysteine, in the active site of a target protein.[10]

Caption: Covalent modification of a Cysteine residue.

Causality in Covalent Modification:

-

Mechanism: The methacrylamide group acts as a Michael acceptor. The electron-withdrawing nature of the adjacent amide carbonyl polarizes the double bond, making the β-carbon susceptible to nucleophilic attack by the thiol group of a cysteine residue.

-

Advantages: This covalent and irreversible binding can lead to prolonged target engagement, increased potency, and a longer duration of action compared to non-covalent inhibitors.[10]

-

Tunability: The reactivity of methacrylamides can be tuned by modifying their substituents, allowing for a balance between on-target reactivity and off-target effects.[11]

N-(4-Bromophenyl)methacrylamide can be viewed as a "scout" fragment or building block for creating more complex covalent probes. The 4-bromophenyl group is particularly valuable:

-

Fragment-Based Screening: It can be used in fragment-based ligand discovery campaigns to identify proteins that are "ligandable" via a covalent mechanism.

-

Synthetic Handle: The bromine atom is a versatile synthetic handle for elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a library of analogues to optimize binding to a target protein.

-

Chemoproteomics: A related compound, N-(4-Bromophenyl)-N-phenylacrylamide, has been identified as a cysteine-reactive fragment for chemoproteomic studies to map the "ligandable" cysteines in the proteome, even for historically "undruggable" targets. This highlights the direct relevance of the N-(4-bromophenyl)acrylamide scaffold in this advanced field.

Safety and Handling

N-(4-Bromophenyl)methacrylamide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[4]

| Hazard Class | GHS Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Eye Irritation | H319: Causes serious eye irritation |

| Skin Irritation | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Single/Repeated) | H371/H373: May cause damage to organs |

(Source: Sigma-Aldrich, Aaronchem Safety Data Sheets)[4]

Handling and PPE:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[4]

-

Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

First Aid Measures:

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Rinse mouth.[4]

Conclusion

N-(4-Bromophenyl)methacrylamide is a valuable chemical entity with a dual identity. In polymer science, it is a functional monomer for creating copolymers with specific thermal and antimicrobial properties. For drug discovery and chemical biology, it represents a highly promising starting point. Its methacrylamide core provides a covalent warhead, while the bromophenyl group offers a strategic anchor for fragment-based screening and subsequent synthetic elaboration. For scientists aiming to develop the next generation of targeted covalent therapies, N-(4-Bromophenyl)methacrylamide is a building block worthy of significant consideration.

References

-

LookChem. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia. (2019-07-23). Available from: [Link]

-

Soykan, C., et al. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), pp.114-124. (2008). Available from: [Link]

-

Delibaş, A. & Soykan, C. Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. (2007). Available from: [Link]

-

Delibaş, A. & Soykan, C. Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), pp.364-371. (2008). Available from: [Link]

-

ResearchGate. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivi. (n.d.). Available from: [Link]

-

Soykan, C., et al. Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(12), pp.816-825. (2007). Available from: [Link]

-

Bohrium. copolymerization-ofn-4-bromophenyl-2-methacrylamide-withn-butyl-methacrylate-synthesis-characterization-and-monomer-reactivity-ratios. (2007). Available from: [Link]

-

Visscher, M., et al. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(13), pp.5003-5008. (2021). Available from: [Link]

-

Singh, J., et al. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Molecules, 23(7), p.1593. (2018). Available from: [Link]

Sources

- 1. N-(4-BROMOPHENYL)METHACRYLAMIDE CAS#: 7600-35-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. aaronchem.com [aaronchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to N-(4-Bromophenyl)methacrylamide: In-Depth FTIR and NMR Analysis

Introduction: The Significance of N-(4-Bromophenyl)methacrylamide in Advanced Material Synthesis

N-(4-Bromophenyl)methacrylamide is a versatile monomer that serves as a critical building block in the synthesis of functional polymers. Its unique chemical structure, featuring a reactive methacrylamide group and a bromine-substituted aromatic ring, imparts desirable properties such as thermal stability, flame retardancy, and high refractive indices to the resulting polymeric materials. These characteristics make it a compound of significant interest for researchers and professionals in drug development, polymer chemistry, and materials science, particularly in the creation of novel copolymers for a range of applications.

This in-depth technical guide provides a comprehensive overview of the spectral data of N-(4-Bromophenyl)methacrylamide, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, the aim is to not only present the core data but also to provide insights into the experimental causality and the logic behind the interpretation of the spectral features. This guide is designed to be a valuable resource for scientists engaged in the synthesis, characterization, and application of polymers derived from this important monomer.

Molecular Structure and Spectroscopic Correlation

The interpretation of the spectral data is intrinsically linked to the molecular structure of N-(4-Bromophenyl)methacrylamide. The following diagram illustrates the key structural features that give rise to the characteristic signals in its FTIR and NMR spectra.

Caption: Molecular structure of N-(4-Bromophenyl)methacrylamide.

Experimental Protocols: A Foundation of Trustworthy Data

The integrity of spectral data is paramount and is directly dependent on the meticulous execution of experimental protocols. The following sections detail the methodologies for acquiring the FTIR and NMR spectra of N-(4-Bromophenyl)methacrylamide, grounded in established best practices to ensure data reliability and reproducibility.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Workflow:

Caption: Workflow for FTIR data acquisition.

Step-by-Step Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground N-(4-Bromophenyl)methacrylamide is intimately mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is utilized as it is transparent in the mid-infrared region.

-

The mixture is then transferred to a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Setup and Background Scan:

-

The FTIR spectrometer (e.g., a Jasco 460 Plus FT-IR spectrometer) is allowed to warm up and stabilize.

-

A background spectrum is collected using a pure KBr pellet to account for atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

The KBr pellet containing the sample is placed in the sample holder of the spectrometer.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 10 scans) are averaged to improve the signal-to-noise ratio.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for the complete characterization of N-(4-Bromophenyl)methacrylamide.

Experimental Workflow:

Caption: Workflow for NMR data acquisition.

Step-by-Step Protocol:

-

Sample Preparation:

-

Approximately 5-10 mg of N-(4-Bromophenyl)methacrylamide is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

-

Instrument Setup:

-

Spectrum Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired with appropriate parameters, including pulse width, acquisition time, and relaxation delay.

-

¹³C NMR: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Data and Interpretation

The following sections present the FTIR and NMR spectral data for N-(4-Bromophenyl)methacrylamide, followed by a detailed analysis and assignment of the key signals.

FTIR Spectrum Analysis

The FTIR spectrum of N-(4-Bromophenyl)methacrylamide reveals the presence of its key functional groups. The data presented here is synthesized from studies characterizing the monomer and its polymers.[1][2][3]

Table 1: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3340 | N-H Stretch | Amide (N-H) |

| ~3050 | C-H Stretch (Aromatic) | Aromatic Ring |

| ~2983, 2938 | C-H Stretch (Asymmetric/Symmetric) | Methyl/Methylene (CH₃/CH₂) |

| ~1680 | C=O Stretch (Amide I) | Amide (C=O) |

| ~1630 | C=C Stretch | Alkene (C=C) |

| ~1590, 1490 | C=C Stretch (in-ring) | Aromatic Ring |

| ~1530 | N-H Bend (Amide II) | Amide (N-H) |

| ~1460, 1385 | C-H Bend | Methyl (CH₃) |

| ~820 | C-H Out-of-plane Bend | p-disubstituted Benzene |

| ~565 | C-Br Stretch | Aryl Bromide (C-Br) |

Interpretation:

-

N-H and C=O Stretching: The prominent absorption band around 3340 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. The strong band at approximately 1680 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band), confirming the presence of the amide functional group.[4]

-

Aromatic and Vinylic C-H Stretching: The peak around 3050 cm⁻¹ is attributed to the C-H stretching vibrations of the aromatic ring. The vinylic C-H stretches are expected in this region as well.

-

Aliphatic C-H Stretching: The absorptions observed around 2983 and 2938 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methyl group.

-

C=C Stretching: The band at approximately 1630 cm⁻¹ is indicative of the C=C stretching of the methacrylamide vinyl group. The aromatic C=C in-ring stretching vibrations are observed around 1590 and 1490 cm⁻¹.

-

N-H Bending: The Amide II band, resulting from N-H bending, is typically found around 1530 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a wealth of information. The C-H bending vibrations of the methyl group are seen at roughly 1460 and 1385 cm⁻¹. A key absorption around 820 cm⁻¹ is characteristic of the out-of-plane C-H bending of the para-disubstituted benzene ring. The C-Br stretching vibration is expected at lower wavenumbers, around 565 cm⁻¹.[1][2]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The following assignments are based on data from related copolymer characterizations.[3][5]

Table 2: ¹H NMR Chemical Shift Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.51 | Singlet | 1H | Amide (N-H) |

| ~7.4-7.6 | Multiplet | 4H | Aromatic (Ar-H) |

| ~5.8 | Singlet | 1H | Vinylic (=CH₂) |

| ~5.4 | Singlet | 1H | Vinylic (=CH₂) |

| ~2.0 | Singlet | 3H | Methyl (CH₃) |

Interpretation:

-

Amide Proton: A singlet observed at a downfield chemical shift of approximately 9.51 ppm is characteristic of the amide proton (-NH-).[5] Its deshielded nature is due to the electron-withdrawing effect of the adjacent carbonyl group.

-

Aromatic Protons: The aromatic protons of the 4-bromophenyl ring typically appear as a multiplet in the range of 7.4-7.6 ppm. The para-substitution pattern gives rise to an AA'BB' system, which may appear as two doublets.

-

Vinylic Protons: The two vinylic protons of the methacrylamide group are diastereotopic and are expected to appear as two distinct signals, likely singlets or narrowly split multiplets, around 5.4 and 5.8 ppm.

-

Methyl Protons: The three protons of the methyl group are equivalent and appear as a singlet at approximately 2.0 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The assignments below are derived from copolymer data.[2][5]

Table 3: ¹³C NMR Chemical Shift Assignments (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.1 | Amide Carbonyl (C=O) |

| ~142.2, 136.3 | Aromatic (C-N, C-Br) |

| ~140 | Vinylic (=C(CH₃)-) |

| ~127.4, 124.0 | Aromatic (CH) |

| ~120 | Vinylic (=CH₂) |

| ~18 | Methyl (CH₃) |

Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon, appearing at a chemical shift of approximately 168.1 ppm.[5]

-

Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbon attached to the nitrogen (C-N) and the carbon attached to the bromine (C-Br) are quaternary and appear at distinct downfield shifts (around 142.2 and 136.3 ppm). The protonated aromatic carbons appear at approximately 127.4 and 124.0 ppm.[2][5]

-

Vinylic Carbons: The quaternary vinylic carbon (=C(CH₃)-) is expected around 140 ppm, while the methylene vinylic carbon (=CH₂) is anticipated at a more upfield position, around 120 ppm.

-

Methyl Carbon: The methyl carbon is the most shielded, appearing at a chemical shift of approximately 18 ppm.

Conclusion: A Comprehensive Spectroscopic Profile

This technical guide has provided a detailed examination of the FTIR and NMR spectral data for N-(4-Bromophenyl)methacrylamide. By integrating established experimental protocols with in-depth spectral interpretation, this document serves as a valuable resource for researchers and professionals. The presented data and analyses offer a robust framework for the identification and characterization of this monomer, thereby supporting its application in the development of advanced polymeric materials. The self-validating nature of the described protocols ensures the generation of reliable and trustworthy data, which is the cornerstone of scientific integrity.

References

-

Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]

-

Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]

-

ResearchGate. (n.d.). (a) 1 H NMR spectrum of poly(BrPMAAm-co-GMA) (b) 13 C NMR spectrum of... [Image]. Retrieved from [Link]

-

Soykan, C., Erol, I., & Tufan, Y. (2006). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 43(6), 995-1007. [Link]

-

ResearchGate. (n.d.). FTIR spectra of poly(BrPMMAm-co-GMA) [0.65:0.35]. [Image]. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of N-(4-Bromophenyl)methacrylamide

Abstract: This technical guide provides a comprehensive overview of N-(4-Bromophenyl)methacrylamide, a key monomer and chemical intermediate. Targeted at researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's molecular structure through spectroscopic analysis, details a robust synthesis protocol with mechanistic insights, and explores its applications. The guide emphasizes the relationship between the molecule's structural features and its chemical reactivity and functional utility.

Section 1: Compound Identification and Physicochemical Properties

N-(4-Bromophenyl)methacrylamide is a substituted acrylamide monomer characterized by a brominated aromatic ring attached to a methacrylamide functional group. This unique combination of a polymerizable vinyl group and a functionalizable aromatic halide makes it a valuable building block in various chemical syntheses.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-(4-bromophenyl)-2-methylprop-2-enamide | [][2] |

| Synonyms | N-(4-bromophenyl)-2-methylacrylamide | |

| CAS Number | 7600-35-3 | [][3][4][5] |

| Molecular Formula | C₁₀H₁₀BrNO | [][3][5][6] |

| Molecular Weight | 240.10 g/mol | [3][5][6] |

| InChI Key | SLCQGECCJKYUCZ-UHFFFAOYSA-N | [][2] |

| Canonical SMILES | CC(=C)C(=O)NC1=CC=C(C=C1)Br |[][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light grey or white solid/powder | [7] |

| Boiling Point | 365.8 ± 34.0 °C (Predicted) | [5] |

| Density | 1.441 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | Room temperature, in a dry, well-ventilated place |[3][5][7] |

Section 2: Elucidation of the Molecular Structure

The molecular architecture of N-(4-Bromophenyl)methacrylamide is fundamental to its reactivity. The structure consists of a central amide linkage connecting a methacryloyl group on one side and a 4-bromophenyl group on the other.

Structural Components and Functional Significance

-

Methacrylamide Group (CH₂=C(CH₃)C(=O)NH-) : This is the reactive core for polymerization. The carbon-carbon double bond is susceptible to free-radical addition, allowing the monomer to form long polymer chains. The methyl group sterically hinders the double bond compared to a standard acrylamide, influencing polymerization kinetics and the properties of the resulting polymer.

-

Amide Linkage (-C(=O)NH-) : This planar and rigid group provides structural stability. The nitrogen lone pair delocalization into the carbonyl group gives the C-N bond partial double-bond character, restricting rotation. This linkage is also a key site for hydrogen bonding in polymeric structures.

-

4-Bromophenyl Group (-C₆H₄Br) : The aromatic ring introduces rigidity and hydrophobicity. The electron-withdrawing bromine atom at the para position modifies the electronic properties of the phenyl ring and the adjacent amide nitrogen. Furthermore, the bromine atom serves as a heavy atom, which can be useful for increasing the refractive index of polymers or for use in X-ray crystallography. It also provides a site for further chemical modification via cross-coupling reactions.

Spectroscopic Characterization

The definitive structure of N-(4-Bromophenyl)methacrylamide is confirmed through a combination of spectroscopic techniques.

Table 3: NMR Spectroscopic Data (¹H and ¹³C, in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Rationale & Insights |

|---|---|---|---|---|

| ¹H | ~9.6 | Singlet (s) | 1H, N-H | The amide proton is significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and is typically a broad singlet.[8] |

| ¹H | ~7.8 | Doublet (d) | 2H, Ar-H | Aromatic protons ortho to the amide group. Deshielded by the anisotropic effect of the carbonyl. |

| ¹H | ~7.3 | Doublet (d) | 2H, Ar-H | Aromatic protons ortho to the bromine atom. The para-substitution pattern results in a characteristic pair of doublets.[8] |

| ¹H | ~5.8 | Singlet (s) | 1H, =CH₂ (vinyl) | One of the two diastereotopic vinylic protons, typically appearing further downfield.[8] |

| ¹H | ~5.3 | Singlet (s) | 1H, =CH₂ (vinyl) | The second vinylic proton. The lack of coupling indicates they are geminal.[8] |

| ¹H | ~2.0 | Singlet (s) | 3H, -CH₃ | The methyl protons are adjacent to a quaternary carbon and show no coupling.[8] |

| ¹³C | ~168.2 | - | C=O (amide) | The carbonyl carbon resonance is characteristic of an amide functional group.[8] |

| ¹³C | ~142.4, 138.1, 126.0, 118.2 | - | Ar-C & C=C | A complex region containing the four distinct aromatic carbons and the two vinylic carbons. The carbon bearing the bromine atom (C-Br) is typically shifted upfield.[8] |

| ¹³C | ~18.1 | - | -CH₃ | The aliphatic methyl carbon appears in the expected upfield region.[8] |

Infrared (IR) Spectroscopy: While specific peak data for the monomer is not readily available in the search results, the expected characteristic absorption bands based on its functional groups are:

-

~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the amide N-H bond.

-

~1660 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption characteristic of the amide carbonyl group.

-

~1630 cm⁻¹ (C=C stretch): An absorption for the vinylic double bond.

-

~1540 cm⁻¹ (N-H bend, Amide II): A characteristic band for secondary amides.

-

~820 cm⁻¹ (C-H out-of-plane bend): A strong peak indicative of 1,4-disubstitution (para) on the aromatic ring.

-

~500-600 cm⁻¹ (C-Br stretch): A peak in the far-IR region corresponding to the carbon-bromine bond.

Section 3: Synthesis and Reactivity

The most efficient and widely reported synthesis of N-(4-Bromophenyl)methacrylamide is the Schotten-Baumann-type acylation of 4-bromoaniline with methacryloyl chloride.[8][9][10]

Synthetic Workflow

Sources

- 2. N-(4-Bromophenyl)methacrylamide | 7600-35-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-(4-Bromophenyl)methacrylamide - 楚肽生物科技 [apeptides.com]

- 5. N-(4-BROMOPHENYL)METHACRYLAMIDE CAS#: 7600-35-3 [m.chemicalbook.com]

- 6. 1823177-50-9|N-(4-Bromophenyl)-N-methylacrylamide|BLD Pharm [bldpharm.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-bromophenyl)-2-methacrylamide: Synthesis, Characterization, and Applications

This guide is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive overview of the synthesis, characterization, and potential applications of N-(4-bromophenyl)-2-methacrylamide.

Introduction

N-(4-bromophenyl)-2-methacrylamide is a functionalized monomer that has garnered interest in the field of polymer chemistry. Its structure, featuring a reactive methacrylamide group and a bromine-substituted aromatic ring, makes it a valuable building block for the synthesis of novel polymers with tailored properties. The presence of the bromine atom offers a site for further chemical modification, while the aromatic ring can impart thermal stability and specific interactive properties to the resulting polymers. This guide will delve into the synthesis of this monomer, its detailed characterization, and its applications, particularly in the realm of functional polymers.

Synthesis of N-(4-bromophenyl)-2-methacrylamide

The most common and efficient method for the synthesis of N-(4-bromophenyl)-2-methacrylamide is the acylation of 4-bromoaniline with methacryloyl chloride.[1][2][3][4] This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis Protocol

The following protocol is a representative procedure for the synthesis of N-(4-bromophenyl)-2-methacrylamide:[1][3][4]

Materials:

-

4-Bromoaniline

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., 1,4-dioxane, dimethylformamide)

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-bromoaniline in the anhydrous solvent.

-

Add triethylamine to the solution and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add methacryloyl chloride dropwise to the stirred solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

The formation of a precipitate (triethylamine hydrochloride) will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

The filtrate is then typically washed with deionized water to remove any remaining salts and impurities.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude N-(4-bromophenyl)-2-methacrylamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a pure crystalline solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(4-bromophenyl)-2-methacrylamide.

Structural Characterization

The structure of N-(4-bromophenyl)-2-methacrylamide is confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Key Features and Assignments |

| ¹H NMR | Signals corresponding to the aromatic protons, the vinyl protons of the methacryloyl group, the methyl protons, and the amide proton. The aromatic protons typically appear as two doublets in the range of 7.20-7.62 ppm. The vinyl protons are observed as two singlets at around 5.5 and 5.8 ppm. The methyl protons give a singlet at approximately 2.0 ppm, and the amide proton (N-H) shows a broad singlet at around 8.5-9.5 ppm.[2] |

| ¹³C NMR | Resonances for the aromatic carbons (around 115-140 ppm), the carbonyl carbon of the amide (around 166 ppm), the vinyl carbons (around 120 and 140 ppm), and the methyl carbon (around 18 ppm).[2] |

| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide (Amide I band, around 1660 cm⁻¹), N-H bending (Amide II band, around 1540 cm⁻¹), C=C stretching of the vinyl group (around 1620 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹).[1][2][3][4] |

Reactivity and Polymerization

N-(4-bromophenyl)-2-methacrylamide is a monomer that can undergo free-radical polymerization to form homopolymers or be copolymerized with other vinyl monomers to produce copolymers with specific properties. The polymerization is typically initiated by thermal initiators like 2,2'-azobisisobutyronitrile (AIBN) or redox systems.[1][2][3][4]

Polymerization Workflow Example

The following is a general procedure for the free-radical polymerization of N-(4-bromophenyl)-2-methacrylamide:

Materials:

-

N-(4-bromophenyl)-2-methacrylamide monomer

-

Co-monomer (e.g., glycidyl methacrylate, 2-hydroxyethyl methacrylate)[1][2]

-

Initiator (e.g., AIBN)

-

Precipitating solvent (e.g., methanol, diethyl ether)[4]

Procedure:

-

Dissolve the N-(4-bromophenyl)-2-methacrylamide monomer and any co-monomer in the chosen solvent in a reaction vessel.

-

Add the initiator (AIBN) to the solution.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) to initiate polymerization.

-

Maintain the temperature and stirring for a specified period to allow the polymer chains to grow.

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Polymerization Workflow Diagram

Caption: General workflow for free-radical polymerization.

Potential Applications

Polymers derived from N-(4-bromophenyl)-2-methacrylamide have been investigated for several applications, primarily leveraging the properties imparted by the bromophenyl group.

-

Functional Polymers: The bromine atom serves as a handle for post-polymerization modification, allowing for the introduction of other functional groups.

-

Antimicrobial Materials: Some studies have explored the antimicrobial properties of copolymers containing N-(4-bromophenyl)-2-methacrylamide units.[2][4] The presence of the halogenated aromatic ring is thought to contribute to this activity. These polymers have been tested against various bacteria and yeast.[2][4]

-

Materials with High Refractive Index: The incorporation of heavy atoms like bromine into a polymer backbone can increase its refractive index, making such materials potentially useful in optical applications.

-

Flame Retardant Materials: Brominated compounds are known for their flame-retardant properties, suggesting that polymers with a high content of this monomer could exhibit enhanced fire resistance.

Safety and Handling

As with any chemical, N-(4-bromophenyl)-2-methacrylamide and its precursors should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially during the synthesis involving volatile and corrosive reagents like methacryloyl chloride.

-

Toxicity: While specific toxicological data for this compound is limited, related acrylamides can be neurotoxic and irritants. Avoid inhalation, ingestion, and skin contact.

Conclusion

N-(4-bromophenyl)-2-methacrylamide is a versatile monomer that can be synthesized and polymerized to create a range of functional materials. Its straightforward synthesis and the reactivity of its functional groups make it an attractive building block for researchers in polymer and materials science. The resulting polymers show promise in applications such as antimicrobial coatings and specialty optical materials. Further research into the properties and applications of homopolymers and copolymers of N-(4-bromophenyl)-2-methacrylamide is warranted to fully explore its potential.

References

-

Soykan, C., et al. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]

-

Soykan, C., et al. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate: synthesis, characterization, monomer reactivity ratios, and thermal and antimicrobial properties. eXPRESS Polymer Letters, 1(9), 594-603. [Link]

-

Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]

-

Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. Journal of Macromolecular Science, Part A, 44(9), 969-975. [Link]

Sources

The Rising Potential of N-(4-Bromophenyl)methacrylamide in Advanced Polymer Chemistry: A Technical Guide

Foreword: Unveiling a Versatile Monomer

In the dynamic landscape of polymer chemistry, the pursuit of novel monomers capable of imparting unique functionalities to materials is a relentless endeavor. N-(4-Bromophenyl)methacrylamide (BrPMAAm) has emerged as a monomer of significant interest, offering a compelling combination of a polymerizable methacrylamide backbone and a reactive bromophenyl pendant group. This technical guide provides an in-depth exploration of the synthesis, polymerization, and, most importantly, the multifaceted potential applications of BrPMAAm in the development of advanced polymers. We will delve into the scientific underpinnings of its utility, moving beyond mere protocols to elucidate the causal relationships between its molecular structure and the functional properties of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising monomer in their respective fields.

The Core Moiety: Synthesis and Characterization of N-(4-Bromophenyl)methacrylamide

The journey into the applications of any monomer begins with a robust and reproducible synthesis. The preparation of N-(4-Bromophenyl)methacrylamide is a straightforward yet critical process, typically achieved through the acylation of 4-bromoaniline with methacryloyl chloride.

Synthetic Protocol: A Validated Approach

A reliable method for the synthesis of BrPMAAm involves the reaction of 4-bromoaniline with methacryloyl chloride in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][2]

Experimental Protocol: Synthesis of N-(4-Bromophenyl)methacrylamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoaniline (1 equivalent) and triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF) under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side reactions.

-

Addition of Methacryloyl Chloride: Add methacryloyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure complete conversion.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield N-(4-Bromophenyl)methacrylamide as a solid.

-

Characterization: The purified monomer should be thoroughly characterized to confirm its structure and purity using techniques such as:

-

FTIR Spectroscopy: To identify the characteristic functional groups, including the N-H stretch, C=O stretch (amide I), and C=C stretch.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and ensure the absence of impurities.

-

Melting Point Analysis: To assess the purity of the final product.

-

Caption: Synthesis of N-(4-Bromophenyl)methacrylamide.

Polymerization and Copolymerization: Building Macromolecular Architectures

N-(4-Bromophenyl)methacrylamide readily undergoes free-radical polymerization to form its homopolymer, poly(N-(4-Bromophenyl)methacrylamide).[3] However, its true potential is unlocked through copolymerization with a diverse range of comonomers, allowing for the fine-tuning of polymer properties.

Free-Radical Polymerization: A Versatile Tool

Free-radical polymerization is a robust and widely used technique for polymerizing vinyl monomers like BrPMAAm.[4] The choice of initiator, solvent, and temperature significantly influences the molecular weight and polydispersity of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization of BrPMAAm

-

Reaction Setup: In a Schlenk flask, dissolve N-(4-Bromophenyl)methacrylamide and the chosen comonomer(s) in a suitable solvent (e.g., 1,4-dioxane, dimethylformamide).[2][4]

-

Initiator Addition: Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][4] The initiator concentration will influence the polymerization rate and the final molecular weight.

-

Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stir for a predetermined time.[2][4]

-

Termination and Precipitation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol, diethyl ether).

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomers and initiator residues, and dry it under vacuum to a constant weight.

Caption: General workflow for free-radical polymerization.

Copolymerization: Tailoring Functionality

The copolymerization of BrPMAAm with various functional monomers is a powerful strategy to create materials with tailored properties. The reactivity ratios of BrPMAAm with different comonomers have been studied, providing insights into the resulting copolymer microstructure.[2][3][4]

| Comonomer | Solvent | Initiator | Resulting Copolymer Properties | Reference |

| Glycidyl Methacrylate (GMA) | 1,4-Dioxane | AIBN | Introduces reactive epoxy groups for post-polymerization modification. | [4] |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) | DMF | AIBN | Enhances hydrophilicity and introduces ionic character; shows antimicrobial properties. | [2] |

| n-Butyl Methacrylate (n-BMA) | 1,4-Dioxane | AIBN | Modifies the hydrophobicity and glass transition temperature. | [3] |

| 2-Hydroxyethyl Methacrylate (HEMA) | 1,4-Dioxane | AIBN | Increases hydrophilicity and provides sites for further functionalization. | [5] |

Potential Applications: Harnessing the Power of the Bromophenyl Group

The unique chemical structure of N-(4-Bromophenyl)methacrylamide paves the way for a wide array of potential applications in polymer chemistry, primarily stemming from the properties imparted by the bromophenyl moiety.

Flame Retardant Materials: Enhancing Safety

One of the most significant potential applications of polymers derived from BrPMAAm is in the field of flame retardants. Brominated compounds are well-established as highly effective flame retardants, particularly in plastics and textiles used in electronics, construction, and furniture.[1][6]

Mechanism of Flame Retardancy:

When a polymer containing BrPMAAm is exposed to high temperatures, the carbon-bromine bond can break, releasing bromine radicals. These radicals act as scavengers in the gas phase, interrupting the radical chain reactions of combustion.[6] This "vapor phase inhibition" mechanism is highly efficient at quenching the flame and slowing down the spread of fire.

By incorporating BrPMAAm into polymer backbones, either as a homopolymer or a copolymer, it is possible to create inherently flame-retardant materials. This approach offers advantages over simply blending in flame retardant additives, as the flame-retardant moiety is covalently bonded to the polymer, preventing leaching and ensuring long-term performance.[7]

Advanced Drug Delivery Systems: Precision and Control

The field of drug delivery is constantly seeking new polymeric carriers that can offer controlled and targeted release of therapeutic agents.[8][9] Copolymers of BrPMAAm present several intriguing possibilities in this domain.

-

Stimuli-Responsive Systems: By copolymerizing BrPMAAm with stimuli-responsive monomers, such as N-isopropylacrylamide (for thermo-responsiveness) or acrylic acid (for pH-responsiveness), it is possible to create "smart" hydrogels or nanocarriers.[10][11] These materials can undergo conformational changes in response to specific physiological cues (e.g., the slightly acidic environment of a tumor or the elevated temperature of an inflamed tissue), triggering the release of an encapsulated drug.[10]

-

Hydrophobic Drug Encapsulation: The hydrophobic nature of the bromophenyl group can be advantageous for the encapsulation of poorly water-soluble drugs. Amphiphilic block copolymers containing a hydrophobic poly(BrPMAAm) block and a hydrophilic block can self-assemble in aqueous media to form micelles, with the hydrophobic core serving as a reservoir for the drug.[12]

Caption: Drug delivery concept using BrPMAAm copolymers.

Materials with Tailored Optical and Electronic Properties

The incorporation of heavy atoms like bromine and aromatic rings into a polymer backbone can significantly influence its optical and electronic properties.[13]

-

High Refractive Index Polymers: The high electron density of the bromine atom can contribute to an increased refractive index of the polymer. Materials with a high refractive index are valuable in applications such as anti-reflective coatings, optical adhesives, and in the manufacturing of lenses and other optical components.[14]

-

Organic Electronics: While poly(BrPMAAm) itself is not a conjugated polymer, the bromophenyl group can serve as a reactive handle for post-polymerization modification. Through cross-coupling reactions, such as Suzuki or Stille coupling, the bromo-functionalized polymer can be further functionalized with π-conjugated moieties, opening up possibilities for its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[13]

Antimicrobial Surfaces and Coatings

Research has indicated that copolymers of BrPMAAm exhibit antimicrobial properties.[2] The exact mechanism is still under investigation, but it is hypothesized that the presence of the halogenated aromatic ring may play a role in disrupting microbial cell membranes or interfering with essential cellular processes. This suggests the potential for using BrPMAAm-containing polymers in the development of antimicrobial coatings for medical devices, textiles, and other surfaces where preventing microbial growth is critical.

Future Outlook: A Monomer with Untapped Potential

N-(4-Bromophenyl)methacrylamide stands as a versatile and promising monomer with a wide horizon of potential applications. While this guide has outlined several key areas of interest, further research is warranted to fully elucidate its capabilities. Future investigations should focus on:

-

Controlled Polymerization Techniques: Exploring the use of controlled radical polymerization methods, such as ATRP or RAFT, to synthesize well-defined block copolymers and other complex architectures containing BrPMAAm.

-

In-depth Application-Specific Studies: Conducting detailed studies to quantify the flame retardancy, drug release kinetics, optical properties, and antimicrobial efficacy of BrPMAAm-based polymers.

-

Post-Polymerization Modification: Systematically exploring the post-polymerization modification of the bromophenyl group to create a new generation of functional materials.

The scientific community is encouraged to explore the potential of N-(4-Bromophenyl)methacrylamide, a monomer that holds the key to unlocking new frontiers in advanced polymer science and technology.

References

-

Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. Reactive and Functional Polymers, 68(1), 114-124. [Link]

-

H&M Royal. (2021, August 25). Reducing Fire Hazards with Brominated Flame Retardants [Video]. YouTube. [Link]

-

Van Horn, Metz & Co. Inc. (n.d.). Brominated Flame Retardants. [Link]

-

Ahmad, Z., et al. (2022). pH and Thermoresponsive PNIPAm-co-Polyacrylamide Hydrogel for Dual Stimuli-Responsive Controlled Drug Delivery. Polymers, 15(1), 133. [Link]

-

Spasova, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Polymers, 14(23), 5183. [https://www.semanticscholar.org/paper/Polyacrylamide-poly(2-(dimethylamino)-Ethyl-IPNs-as-Spasova-Goranova/0f6a2b8e3c9d7b9a3e1a0f8d9b8e1a0c7e9d1b3a]([Link]

-

Kostova, B., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. Polymers, 16(2), 269. [Link]

-

Li, X., et al. (2023). Polymeric nanocarriers in drug delivery, bioimaging, and biosensing: advances and perspectives on nanomicelles, nanogels, and dendrimers. Journal of Nanobiotechnology, 21(1), 406. [Link]

-

Spěváček, J., et al. (2022). External Stimuli-Responsive Characteristics of Poly(N,N′-diethylacrylamide) Hydrogels: Effect of Double Network Structure. Polymers, 14(18), 3825. [Link]

-

Ulbrich, K., et al. (2021). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Polymers, 13(21), 3720. [Link]

-

Soykan, C., Delibaş, A., & Coşkun, R. (2008). Novel copolymers of N-(4-bromophenyl)-2-methacrylamide with glycidyl methacrylate: Synthesis, characterization, monomer reactivity ratios and thermal properties. ResearchGate. [Link]

-

Soykan, C., Delibaş, A., & Coşkun, R. (2007). Copolymers of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. eXPRESS Polymer Letters, 1(9), 594-603. [Link]

-

Delibaş, A., & Soykan, C. (2007). Novel Copolymers of N-(4-Bromophenyl)-2-Methacrylamide with 2-Acrylamido-2-Methyl-1-Propanesulfonic Acid. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(9), 969-975. [Link]

-

Delibaş, A., & Soykan, C. (2008). Copolymerization of N-(4-bromophenyl)-2-methacrylamide with n-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. Journal of Applied Polymer Science, 107(1), 364-371. [Link]

-

AIDIC - The Italian Association of Chemical Engineering. (2015). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 43. [Link]

-

ResearchGate. (n.d.). Optical and electrical properties of the polymers. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Poly(N-Isopropyl methacrylamide) Core/Shell Nanogels for Controlled Release of Chemotherapeutics. [Link]

-

Lin, H.-C., et al. (2021). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 13(16), 2776. [Link]

-

Schacher, F. H., et al. (2011). Stimuli-Responsive Aggregation of High Molar Mass Poly(N,N-Diethylacrylamide)-b-Poly(4-Acryloylmorpholine) in Tetrahydrofuran. Polymers, 3(2), 702-716. [Link]

-